molecular formula C8H5F4NO2 B2557720 Methyl 5-fluoro-6-(trifluoromethyl)nicotinate CAS No. 1804053-00-6

Methyl 5-fluoro-6-(trifluoromethyl)nicotinate

Cat. No.: B2557720
CAS No.: 1804053-00-6
M. Wt: 223.127
InChI Key: XVMWJNLIVAVWME-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-6-(trifluoromethyl)nicotinate (CAS 1804053-00-6) is a high-value fluorinated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 8 H 5 F 4 NO 2 and a molecular weight of 223.12 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure incorporates both a fluorine atom and a trifluoromethyl group on the pyridine ring, features commonly used in drug discovery to modulate a compound's lipophilicity, metabolic stability, and bioavailability . The methyl ester functional group provides a reactive handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amide coupling, making it a key intermediate in the development of potential active pharmaceutical ingredients (APIs) . Researchers will find this compound is characterized by its specific SMILES structure, COC(=O)C1=CN=C(C(F)=C1)C(F)(F)F . Proper handling is required; it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to store the material at 2-8°C . This product is intended for Research Use Only and is strictly not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

methyl 5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-5(9)6(13-3-4)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMWJNLIVAVWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804053-00-6
Record name Methyl 5-fluoro-6-(trifluoromethyl)nicotinate
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Preparation Methods

Cyclocondensation to Form the Pyridine Core

The enamine undergoes cyclocondensation with a halogen source (e.g., N-chlorosuccinimide or N-bromosuccinimide) under acidic conditions. This step introduces a halogen atom at position 5 and forms the pyridine ring. The trifluoromethyl group at position 6 originates from the starting enamine, ensuring regioselectivity.

Key Reaction Conditions :

  • Temperature: 80–100°C
  • Solvent: Acetonitrile or dichloromethane
  • Catalyst: p-Toluenesulfonic acid (PTSA)

Nitrile Group Introduction

The intermediate is treated with cyanating agents such as trimethylsilyl cyanide (TMSCN) or copper(I) cyanide (CuCN) to install the nitrile group at position 3. This step achieves 5-halo-6-(trifluoromethyl)pyridine-3-carbonitrile.

Yield : 70–85% (varies with halogen and reaction time).

Hydrolysis and Esterification

The nitrile is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4) at elevated temperatures (100–120°C). Subsequent esterification with methanol in the presence of thionyl chloride (SOCl2) or catalytic sulfuric acid yields the methyl ester.

Esterification Conditions :

  • Methanol excess (5–10 equivalents)
  • Reaction time: 12–24 hours
  • Yield: 90–95% (estimated from analogous reactions).

Direct Functionalization of Preformed Pyridine Derivatives

Alternative routes modify existing pyridine scaffolds, though these methods face challenges in regiocontrol:

Halogen Exchange Reactions

A trichloromethyl precursor (e.g., methyl 5-chloro-6-(trichloromethyl)nicotinate) undergoes vapor-phase fluorination using hydrogen fluoride (HF) or potassium fluoride (KF). This method, adapted from trifluoromethylpyridine syntheses, replaces chlorine atoms with fluorine at positions 5 and 6.

Limitations :

  • Requires high-temperature reactors (>300°C)
  • Byproduct formation necessitates purification via distillation.

Metal-Catalyzed Trifluoromethylation

Palladium or copper catalysts mediate the introduction of the trifluoromethyl group to a halogenated pyridine. For example, methyl 5-fluoro-6-iodonicotinate reacts with methyl trifluorocopper (CF3Cu) under Ullmann conditions.

Typical Conditions :

  • Catalyst: CuI/1,10-phenanthroline
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 100–120°C
  • Yield: 50–60% (lower due to steric hindrance).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Three-Step Synthesis High regioselectivity; Scalable Multi-step purification 60–70
Halogen Exchange Single-step CF3 introduction High-energy input; Byproduct formation 40–50
Metal-Catalyzed Modular for diverse substituents Low yield; Expensive catalysts 50–60

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The electron-withdrawing trifluoromethyl group directs electrophiles to position 4, complicating functionalization at position 5. Microwave-assisted synthesis and directing groups (e.g., boronic esters) improve positional control.

Stability of Intermediates

The nitro and cyano intermediates are moisture-sensitive. Anhydrous conditions and inert atmospheres (N2/Ar) are critical during nitrile hydrolysis.

Purification

Column chromatography with silica gel (hexane/ethyl acetate) resolves closely eluting isomers. Recrystallization from ethanol/water mixtures enhances purity.

Applications and Derivatives

Methyl 5-fluoro-6-(trifluoromethyl)nicotinate serves as a precursor for:

  • Agrochemicals : Herbicides (e.g., analogues of bicyclopyrone).
  • Pharmaceuticals : Non-steroidal anti-inflammatory drugs (NSAIDs) with improved metabolic stability.

Derivatization via amidation or Grignard reactions expands its utility. For example, reaction with ammonia yields 5-fluoro-6-(trifluoromethyl)nicotinamide, a potential kinase inhibitor.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 5-fluoro-6-(trifluoromethyl)nicotinate can undergo nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinates, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: Methyl 5-fluoro-6-(trifluoromethyl)nicotinate is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of fluorine and trifluoromethyl groups on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological systems.

Medicine: this compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for designing new therapeutic agents.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including the development of advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Weight CAS Number Key Applications/Properties
This compound C₈H₅F₄NO₂ -F (5), -CF₃ (6), -COOCH₃ (3) 231.13 g/mol 1804053-00-6 Pharmaceutical intermediate
Methyl 5-fluoro-6-methoxynicotinate C₈H₈FNO₃ -F (5), -OCH₃ (6), -COOCH₃ (3) 185.15 g/mol 953780-40-0 Synthetic building block
Methyl 6-(trifluoromethyl)nicotinate C₈H₆F₃NO₂ -CF₃ (6), -COOCH₃ (3) 205.13 g/mol 221313-10-6 Precursor for anticoagulants, anti-inflammatory agents
Methyl 6-chloro-5-(trifluoromethyl)nicotinate C₈H₅ClF₃NO₂ -Cl (6), -CF₃ (5), -COOCH₃ (3) 239.58 g/mol 1360952-35-7 Reactive intermediate for APIs
6-(Trifluoromethyl)nicotinic acid C₇H₄F₃NO₂ -CF₃ (6), -COOH (3) 191.11 g/mol 231291-22-8 Enzyme inhibition studies

Biological Activity

Methyl 5-fluoro-6-(trifluoromethyl)nicotinate is a fluorinated derivative of nicotinic acid that has garnered attention for its potential biological activities. The incorporation of fluorine and trifluoromethyl groups into organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with its mechanisms of action.

This compound possesses unique chemical characteristics due to its substituents:

  • Fluorine and Trifluoromethyl Groups : These groups contribute to increased lipophilicity and metabolic stability, influencing the compound's interaction with biological targets.
  • Molecular Structure : The compound's structure can be represented as follows:
C8H6F4N2O 2\text{C}_8\text{H}_6\text{F}_4\text{N}_2\text{O 2}

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were found to be 25.9 µM against S. aureus and 12.9 µM against MRSA, indicating strong antibacterial activity .
  • Bactericidal Activity : The Minimum Bactericidal Concentration (MBC) was equal to the MIC, suggesting that the compound not only inhibits bacterial growth but also kills the bacteria .

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have also been investigated:

  • NF-κB Pathway : Studies indicate that this compound can modulate the NF-κB signaling pathway, which is crucial for inflammatory responses. Some derivatives showed a significant increase in NF-κB activity by 10–15%, suggesting a complex role in inflammation modulation .

Anticancer Activity

The potential anticancer properties of this compound are under exploration:

  • Cell Viability Assays : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines significantly. For example, a decrease in viability to 13.4% was observed at MIC concentrations, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to involve several mechanisms:

  • Target Interaction : The presence of fluorinated groups enhances binding affinity to specific molecular targets, including enzymes and receptors involved in microbial resistance and inflammation.
  • Metabolic Pathways : The compound's unique structure may influence metabolic pathways, leading to altered drug efficacy and safety profiles.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Methyl 5-fluoro-6-methylnicotinateContains a methyl group instead of trifluoromethylModerate antimicrobial activity
Methyl 5-chloro-6-(trifluoromethyl)nicotinateChlorine instead of fluorineLower efficacy against MRSA compared to the fluorinated variant
Methyl 5-fluoro-6-(difluoromethyl)nicotinateContains difluoromethyl groupSimilar antimicrobial properties but less potent

Case Studies

Several studies have focused on the biological evaluation of related compounds containing trifluoromethyl groups:

  • Study on Antimicrobial Efficacy : A study highlighted that compounds with trifluoromethyl moieties showed enhanced activity against MRSA compared to their non-fluorinated counterparts .
  • Inflammation Modulation Research : Another study indicated that structural modifications significantly affected the anti-inflammatory potential of similar compounds, emphasizing the importance of substituent positioning on biological activity .

Q & A

Q. What are the common synthetic routes for Methyl 5-fluoro-6-(trifluoromethyl)nicotinate?

Answer: The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions and trifluoromethylation steps. For example:

  • Intermediate Preparation : Methyl 2-fluoro-6-(trifluoromethyl)nicotinate (a structural analog) is synthesized from commercial precursors through SNAr reactions with amines or phenols, followed by hydrolysis to generate carboxylic acids .
  • Large-Scale Trifluoromethylation : Copper-mediated trifluoromethylation of methyl 6-chloro-5-iodonicotinate with methyl chlorodifluoroacetate (MCDFA) in the presence of CuI/KF in NMP at 120°C yields the trifluoromethylated product. This method has been scaled to kilogram levels using a 50 L Hastelloy reactor .

Q. Key Reaction Parameters :

StepConditionsYieldChallenges
SNArAmine/phenol, base, RT–80°C60–85%Regioselectivity control
TrifluoromethylationCuI/KF, NMP, 120°C70–90%Catalyst efficiency, safety of MCDFA

Q. What are the key chemical reactivity patterns of this compound?

Answer: The compound exhibits reactivity typical of nicotinate esters and fluorinated pyridines:

  • Hydrolysis : Under basic conditions, the ester bond cleaves to form 5-fluoro-6-(trifluoromethyl)nicotinic acid and methanol .
  • Electrophilic Substitution : The electron-withdrawing trifluoromethyl and fluoro groups direct electrophilic attacks to the 4-position of the pyridine ring.
  • Ligand Dissociation : In coordination complexes, the methyl nicotinate moiety dissociates under photolytic conditions, as observed in ruthenium-based systems .

Q. How can researchers optimize the trifluoromethylation step for large-scale synthesis?

Answer: Optimization focuses on catalyst efficiency, safety, and cost:

  • Catalyst System : CuI/KF in NMP enables efficient trifluoromethylation but requires careful handling due to MCDFA’s flammability. Alternative catalysts (e.g., Pd/ligand systems) are less effective for this substrate .
  • Process Safety : Gradual reagent addition and controlled temperature (120°C) mitigate exothermic risks. Post-reaction, aqueous oxalic acid quenches the mixture, enabling direct filtration of the product .
  • Scalability : Hastelloy reactors resist corrosion from HF byproducts, improving process reliability at >10 kg scales .

Q. Challenges :

  • Catalyst loading reduction (current: 10–15 mol% CuI).
  • MCDFA alternatives with lower toxicity.

Q. How do structural modifications influence biological activity in analogs?

Answer: The trifluoromethyl and fluoro groups enhance lipophilicity and target binding:

  • NaV1.8 Inhibitors : Analogs like methyl 2-fluoro-6-(trifluoromethyl)nicotinate are intermediates for pain-management agents. Substitution at the 2-position with bicyclic amines improves ion channel selectivity .
  • Herbicide Derivatives : Thiazole or sulfonylurea substitutions (e.g., flupyrsulfuron-methyl) introduce herbicidal activity, but toxicity concerns (R50-53 classification) limit applications .

Q. Structure-Activity Trends :

ModificationPositionBiological Impact
Trifluoromethyl6Enhances metabolic stability
Fluoro5Directs electrophilic substitution
Amine/Thiazole2Increases target affinity

Q. What analytical techniques resolve contradictions in reaction yields across trifluoromethylation methods?

Answer: Discrepancies arise from competing side reactions (e.g., defluorination, dimerization). Mitigation strategies include:

  • 19F NMR Spectroscopy : Tracks trifluoromethyl group incorporation and detects side products like CF3–CF3 dimers .
  • GC-MS : Identifies volatile byproducts (e.g., methanol from ester hydrolysis) .
  • X-ray Diffraction : Confirms regiochemistry in crystalline intermediates .

Case Study : Copper-mediated methods yield 70–90% product, whereas radical trifluoromethylation (e.g., using Togni’s reagent) achieves <50% due to competing pathways .

Q. How do researchers address stability issues during storage and handling?

Answer:

  • Storage : Under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use of fluorinated solvents (e.g., HFIP) minimizes decomposition during reactions .
  • Stability Screening : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal <5% decomposition if stored properly .

Q. Degradation Pathways :

ConditionDegradation Product
Basic pHNicotinic acid
UV lightRadical byproducts
MoistureEster hydrolysis

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